molecular formula C18H17Cl2N3OS2 B2613718 (2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 922825-88-5

(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2613718
CAS No.: 922825-88-5
M. Wt: 426.37
InChI Key: RATYYZICRCQSMM-UHFFFAOYSA-N
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Description

(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17Cl2N3OS2 and its molecular weight is 426.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structures similar to the one described have been synthesized and evaluated for antimicrobial activities. For instance, derivatives involving benzothiazole and piperazine moieties have been prepared and their antimicrobial efficacy tested against various bacterial and fungal strains. These studies illustrate the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Molecular Docking and Biological Activities

Further research on structurally related compounds includes molecular docking studies to assess their potential interaction with biological targets. These studies provide insights into the compounds' mechanism of action and their potential as therapeutic agents. For example, derivatives incorporating thiazole and thiophene groups have been synthesized, with their structural optimization and theoretical vibrational spectra analyzed through density functional theory. Molecular docking studies help in understanding their antibacterial activity, indicating their potential application in drug discovery and development (Shahana & Yardily, 2020).

Antagonistic Properties

Some derivatives have been explored for their antagonistic properties against specific receptors, showcasing the potential for developing novel pharmacological agents. The synthesis and evaluation of small molecule antagonists highlight the application of these compounds in therapeutic interventions, specifically targeting G protein-coupled receptors (Romero et al., 2012).

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS2/c1-2-11-4-3-5-13-15(11)21-18(25-13)23-8-6-22(7-9-23)17(24)12-10-14(19)26-16(12)20/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATYYZICRCQSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.